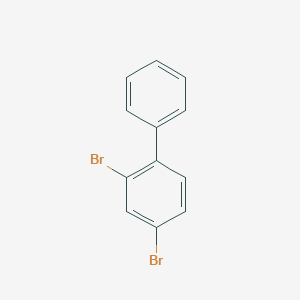
2,4-Dibromobiphenyl
Vue d'ensemble
Description
2,4-Dibromobiphenyl is an organic compound with the chemical formula C₁₂H₈Br₂. It is a derivative of biphenyl, where two bromine atoms are substituted at the 2 and 4 positions on the biphenyl structure. This compound is known for its applications in various industries, particularly as a flame retardant and in organic synthesis .
Applications De Recherche Scientifique
2,4-Dibromobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is utilized as a flame retardant in various consumer products, including electronics and textiles
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,4-Dibromobiphenyl is the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
This compound binds to and activates the AhR . This activation initiates the transcriptional upregulation of a number of genes . This interaction results in changes at the genetic level, affecting the expression of various genes.
Biochemical Pathways
The activation of AhR by this compound affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . This broad range of effects is due to the central role of AhR in these processes.
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility , which may impact its bioavailability.
Result of Action
The activation of AhR by this compound leads to the transcriptional upregulation of a number of genes . This can result in a variety of molecular and cellular effects, depending on the specific genes that are upregulated. These effects can include changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with this compound . Additionally, the use of this compound is banned or restricted in most areas due to its toxicity and persistence in the environment .
Analyse Biochimique
Biochemical Properties
2,4-Dibromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
This compound is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It exerts its effects at the cellular level, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Metabolic Pathways
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microflow systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki and Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically employed in these reactions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which are valuable intermediates in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
4,4’-Dibromobiphenyl: Another brominated biphenyl with bromine atoms at the 4 and 4’ positions.
2,2’-Dibromobiphenyl: Bromine atoms are substituted at the 2 and 2’ positions.
2,4-Dibromophenol: A related compound with a hydroxyl group in place of one of the phenyl rings
Uniqueness: 2,4-Dibromobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective reactions and its applications in various fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
2,4-dibromo-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLLEHUUJBZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074762 | |
| Record name | PBB 007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53592-10-2 | |
| Record name | 2,4-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053592102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3R7W140F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-dibromobiphenyl in the development of blue-light-emitting materials?
A: this compound serves as a key precursor in the synthesis of tetra(this compound-4’-yl)methane, a tetrahedral core used to create novel blue-light-emitting molecules. [] These molecules, based on fluorene and tetraarylmethane/silane structures, demonstrate promising properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Q2: Can you describe the synthetic process involving this compound in this research?
A: Researchers utilized this compound to synthesize tetra(this compound-4’-yl)methane, which was then reacted with 9,9-dihexylfluorene-2-MgBr via a Grignard coupling reaction. [] This reaction resulted in the formation of a novel glass-forming molecule exhibiting strong blue-light emission with a peak at 405-415 nm. [] This synthetic strategy highlights the versatility of this compound as a building block for complex molecular architectures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)
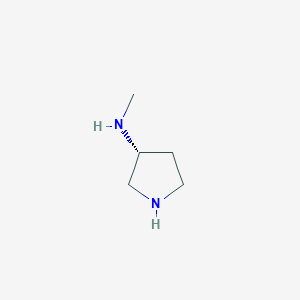
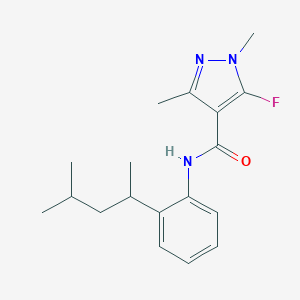
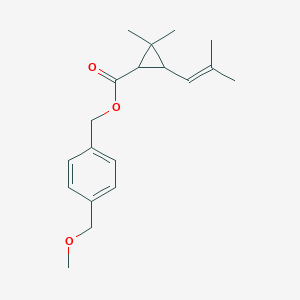
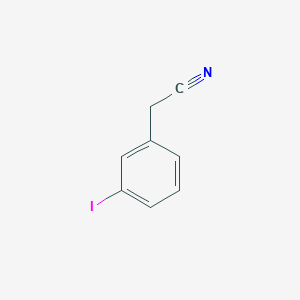
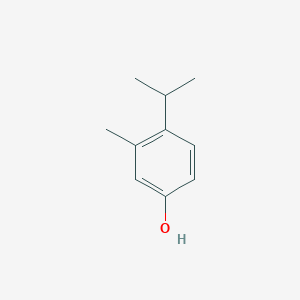



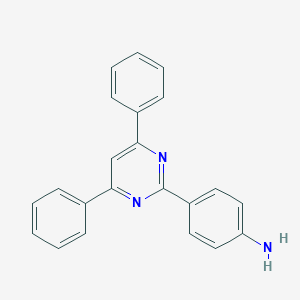
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
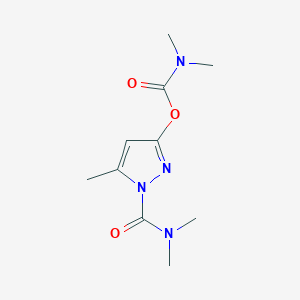
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)

